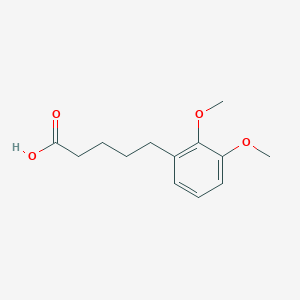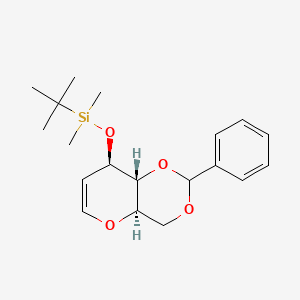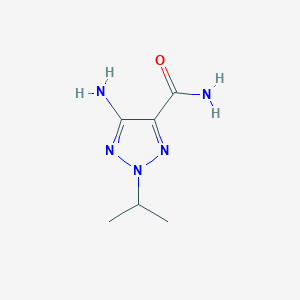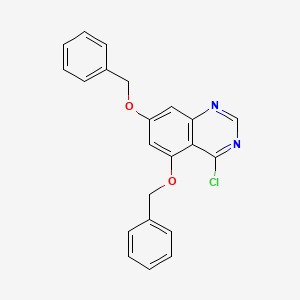![molecular formula C10H12N2O B15245311 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and a methoxy group at the 5-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate precursor with a suitable reagent.
Cyclization: The next step involves the cyclization of the intermediate to form the fused pyrrolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the dimethyl groups.
1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methoxy group.
Uniqueness
5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methoxy group at the 5-position and the dimethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-methoxy-1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2O/c1-7-6-12(2)10-9(7)4-8(13-3)5-11-10/h4-6H,1-3H3 |
InChI-Schlüssel |
HXPRCYLDQSXBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=N2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)

![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)







